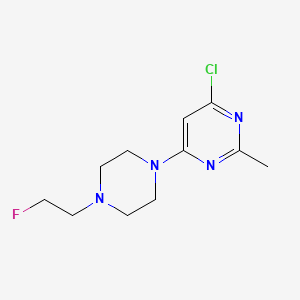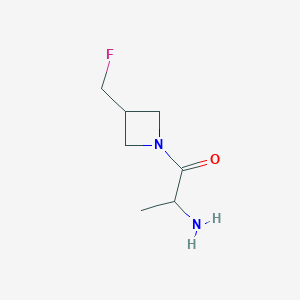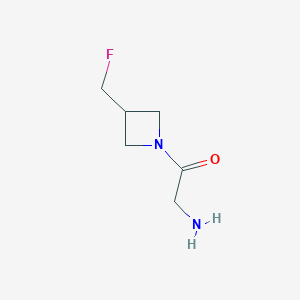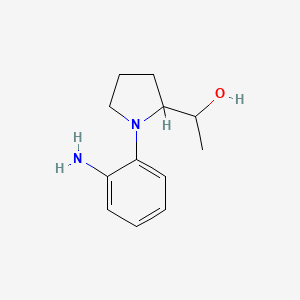
1-(1-(2-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(1-(2-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including "1-(1-(2-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol," have been extensively studied for their potential in treating various human diseases. The interest in pyrrolidine as a saturated scaffold stems from its ability to explore the pharmacophore space efficiently due to sp3-hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage. This review highlights the bioactive molecules characterized by the pyrrolidine ring and its derivatives, discussing their structure-activity relationships (SAR) and the influence of steric factors on biological activity. The versatility of pyrrolidine in drug design is showcased through examples of ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, including proline derivatives. The significance of stereogenicity in pyrrolidine and the spatial orientation of substituents leading to various biological profiles of drug candidates is emphasized, guiding medicinal chemists in designing new compounds with diverse biological effects (Petri et al., 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazolines and pyrimidines, which share a resemblance to the core structure of "this compound" in terms of nitrogen-containing heterocycles, are recognized for their wide range of biological activities. This review focuses on the recent advancements in the synthesis and application of quinazoline derivatives for electronic devices, highlighting their importance in the development of novel optoelectronic materials. The incorporation of these heterocyclic fragments into π-extended conjugated systems is discussed for creating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. The electroluminescent properties of these compounds underline their potential in optoelectronic applications, providing insights into the versatile applications of nitrogen-containing heterocycles in both medicinal chemistry and material science (Lipunova et al., 2018).
Propriétés
IUPAC Name |
1-[1-(2-aminophenyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(15)11-7-4-8-14(11)12-6-3-2-5-10(12)13/h2-3,5-6,9,11,15H,4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKMOBLMQLXTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



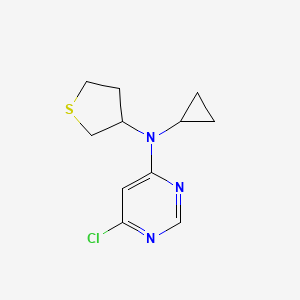

![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)
![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)
![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)
![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477697.png)
